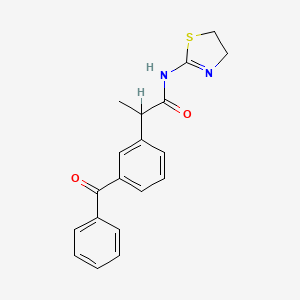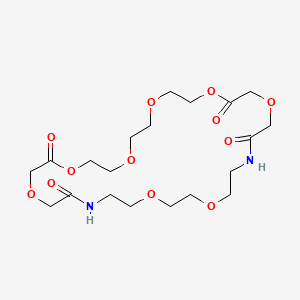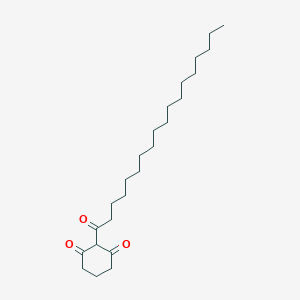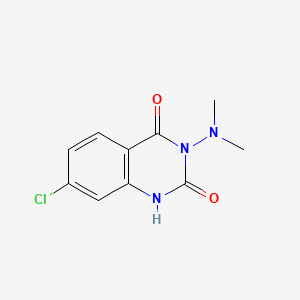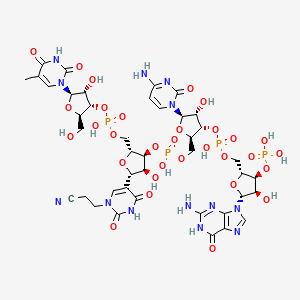
6-Methoxy-4-methylhexa-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-methylhexa-2,4-dienal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a methoxy group and a methyl group attached to a hexa-2,4-dienal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylhexa-2,4-dienal can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated diene system. Specific reaction conditions, such as the use of bases like lithium diisopropylamide (LDA) or catalysts like scandium triflate (Sc(OTf)3), can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensations followed by purification steps such as distillation or chromatography. The choice of starting materials and reaction conditions can be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-methylhexa-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-Methoxy-4-methylhexa-2,4-dienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-methylhexa-2,4-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The conjugated diene system can participate in electron transfer reactions, influencing redox pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylhexa-2,4-dienal: Similar structure but lacks the methoxy group.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Contains a methoxy group but has a different backbone structure.
Uniqueness
6-Methoxy-4-methylhexa-2,4-dienal is unique due to the presence of both a methoxy and a methyl group on a conjugated diene system.
Propiedades
Número CAS |
76681-71-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
6-methoxy-4-methylhexa-2,4-dienal |
InChI |
InChI=1S/C8H12O2/c1-8(4-3-6-9)5-7-10-2/h3-6H,7H2,1-2H3 |
Clave InChI |
FSEPLRFRZVDNQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


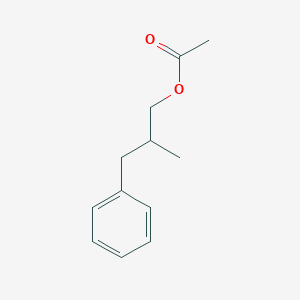
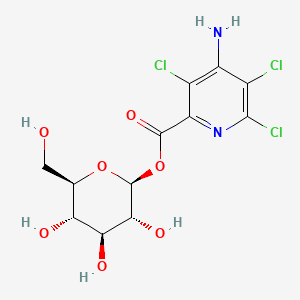
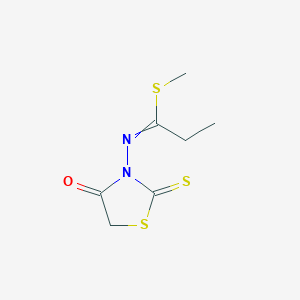
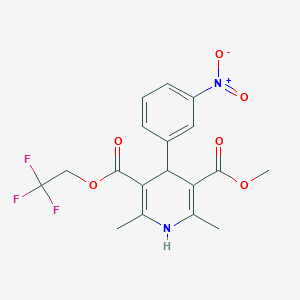
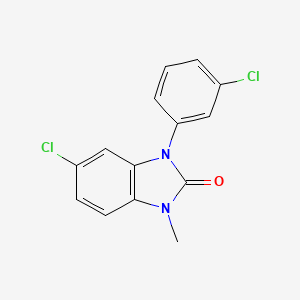
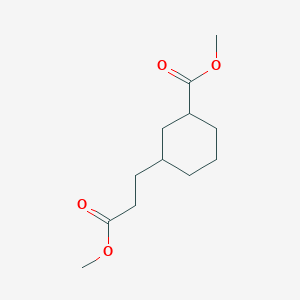

![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
